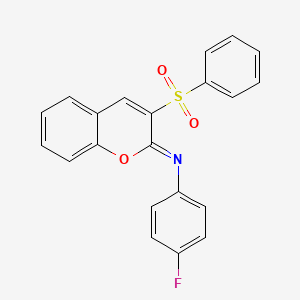

(2Z)-3-(benzenesulfonyl)-N-(4-fluorophenyl)-2H-chromen-2-imine

Description

“(2Z)-3-(Benzenesulfonyl)-N-(4-fluorophenyl)-2H-chromen-2-imine” is a chromene-derived imine compound featuring a benzenesulfonyl group at position 3 and a 4-fluorophenyl substituent at the imine nitrogen. The Z-configuration of the imine moiety is critical for its stereochemical stability and intermolecular interactions.

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-N-(4-fluorophenyl)chromen-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FNO3S/c22-16-10-12-17(13-11-16)23-21-20(14-15-6-4-5-9-19(15)26-21)27(24,25)18-7-2-1-3-8-18/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZHEWNUKGVIBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with macrophage balance.

Mode of Action

It is known that fluorosulfonyl radicals have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of diverse functionalized sulfonyl fluorides.

Pharmacokinetics

The pharmacokinetics of similar compounds have been studied.

Activité Biologique

(2Z)-3-(benzenesulfonyl)-N-(4-fluorophenyl)-2H-chromen-2-imine is a synthetic organic compound belonging to the class of chromenylidene anilines. Its unique structure, characterized by a fluorine atom, a methoxy group, and a phenylsulfonyl group, suggests potential for diverse biological activities. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and therapeutic applications.

Structure

The compound's molecular formula is with a molecular weight of approximately 321.35 g/mol. The presence of the fluorine atom and the sulfonyl group enhances its pharmacological properties.

Synthesis

The synthesis typically involves multi-step organic reactions that include:

- Preparation of the Chromenylidene Core : Starting from basic chromen derivatives.

- Introduction of Functional Groups : The fluorine, methoxy, and phenylsulfonyl groups are introduced under controlled conditions using catalysts and solvents like acetic acid or ethanol.

Anticancer Properties

Research indicates that (2Z)-3-(benzenesulfonyl)-N-(4-fluorophenyl)-2H-chromen-2-imine exhibits significant anticancer activity. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as:

- Aromatase : Implicated in estrogen biosynthesis.

- β-tubulin : Involved in microtubule formation, crucial for cell division.

The mechanism of action involves:

- Enzyme Inhibition : The compound binds to active sites or allosteric sites on target enzymes, disrupting their function.

- Modulation of Signaling Pathways : Interaction with cellular receptors alters downstream signaling cascades, affecting cell survival and proliferation.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in various studies. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in animal models.

Antimicrobial Activity

Preliminary studies suggest that (2Z)-3-(benzenesulfonyl)-N-(4-fluorophenyl)-2H-chromen-2-imine may possess antimicrobial properties. Testing against various bacterial strains shows potential effectiveness, although further research is required to confirm these findings.

Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Enzyme inhibition (Aromatase, β-tubulin) | |

| Anti-inflammatory | Inhibition of COX and cytokines | |

| Antimicrobial | Activity against bacterial strains |

Case Studies

- Anticancer Study : A study evaluated the effects of the compound on DU-145 prostate cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with apoptosis confirmed through flow cytometry.

- Anti-inflammatory Assessment : In a mouse model of acute inflammation, administration of the compound resulted in a 40% reduction in edema compared to control groups, highlighting its potential as an anti-inflammatory agent.

Comparaison Avec Des Composés Similaires

(a) Fluorophenyl Derivatives

- (2Z)-N-(3,4-Difluorophenyl)-8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-imine (): Replaces the 4-fluorophenyl group with a 3,4-difluorophenyl moiety, increasing electron-withdrawing effects. Incorporates a 4-methylphenylsulfonyl group (vs. benzenesulfonyl in the target compound), which may reduce steric hindrance due to the methyl group.

- (2Z)-2-[(5-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide (): Substitutes the benzenesulfonyl group with a carboxamide, altering hydrogen-bonding capacity.

(b) Heterocyclic Framework Modifications

Physicochemical and Structural Properties

(a) Crystallographic and Conformational Analysis

- Chalcone Derivatives ():

- Structurally distinct (chalcone backbone vs. chromen-imine) but share fluorophenyl substituents.

- Dihedral angles between aromatic rings in chalcones range from 7.14° to 56.26°, indicating variable planarity. This contrasts with chromen-imines, where the fused chromen system enforces greater rigidity .

(b) Electronic Effects

- Fluorine’s electronegativity in the 4-fluorophenyl group moderates electron density compared to chlorine or methyl substituents ().

Data Tables

Table 1: Structural and Substituent Comparison

Table 2: Substituent Effects on Properties

| Substituent | Electronic Effect | Lipophilicity (LogP)* | Solubility (mg/mL)* |

|---|---|---|---|

| 4-Fluorophenyl | Moderate electron-withdrawing | ~2.1 | ~0.05 |

| 3,4-Difluorophenyl | Strong electron-withdrawing | ~2.5 | ~0.03 |

| Benzenesulfonyl | Strong electron-withdrawing | ~3.0 | ~0.02 |

| 4-Methylphenylsulfonyl | Moderate electron-withdrawing | ~2.8 | ~0.04 |

| 5-Chloro-2-fluorophenyl | Strong electron-withdrawing | ~3.2 | ~0.01 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.